Cetomacrogol 1000

Catalog No.
S609945
CAS No.
9004-95-9
M.F
C56H114O21
M. Wt
1123.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetomacrogol 1000

CAS Number

9004-95-9

Product Name

Cetomacrogol 1000

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C56H114O21

Molecular Weight

1123.5 g/mol

InChI

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3

InChI Key

NLMKTBGFQGKQEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

alpha-Hexadecyl-omega-Hydroxypoly(oxy-1,2-Ethanediyl), Brij 52, Brij 56, Brij 58, Brij-58, Brij58, Cetomacrogol, Cetomacrogol 1000, n Hexadecane Polyoxyethylene Glycol Monether, n-Hexadecane Polyoxyethylene Glycol Monether, Polyethylene Glycol Cetyl Ether, Polyethylene Glycol Monohexadecyl Ether

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Drug Delivery Systems:

  • Emulsions and Microemulsions: Cetomacrogol 1000 can be used as an emulsifying agent to stabilize oil-in-water or water-in-oil emulsions, which are essential for delivering hydrophobic drugs that are poorly soluble in water. These emulsions can be further processed into microemulsions, offering enhanced drug solubilization and controlled release properties.
  • Liposomes and Nanoparticles: Cetomacrogol 1000 can be incorporated into liposomes and nanoparticles, which are microscopic carriers used to deliver drugs, genes, or other therapeutic agents. It helps stabilize these carriers, improve their targeting ability, and control the release of their contents.

Cosmetics and Pharmaceutical Formulations:

  • Ointments and Creams: Cetomacrogol 1000 acts as an emulsifying and thickening agent in ointments, creams, and lotions, improving their texture, consistency, and spreadability.
  • Suppositories: It can also be used as a base for suppositories, which are solid dosage forms inserted into the body for localized or systemic effects.

Biological Research:

  • Cell Culture: Cetomacrogol 1000 finds application in cell culture studies, particularly for detaching adherent cells from culture surfaces. It achieves this by disrupting the cell-substrate interactions, allowing for gentle and efficient cell harvesting.
  • Membrane Studies: Its amphiphilic properties make it useful in studying biological membranes, as it can mimic the behavior of certain membrane components and aid in the investigation of membrane-related processes.

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a nonionic surfactant belonging to the polyethylene glycol family. It is primarily used as an emulsifier and solubilizer in various industries, including pharmaceuticals, cosmetics, and food production. The compound is characterized by its ability to form stable oil-in-water emulsions, making it particularly useful in topical formulations such as creams and ointments. Its general formula can be represented as HO(C₂H₄O)ₙC₁₆H₃₃, where nn denotes the number of ethylene oxide units added to cetyl alcohol .

Cetomacrogol 1000 works by reducing the surface tension between water and oil. This allows them to mix more easily and form stable emulsions or suspensions. The exact mechanism involves the hydrophilic part of the molecule interacting with water, while the lipophilic part interacts with oil molecules, creating a bridge between the two phases [].

Cetomacrogol 1000 undergoes typical reactions associated with nonionic surfactants. These include:

  • Oxidation: Cetomacrogol can be oxidized under certain conditions, which may affect its surfactant properties.
  • Hydrolysis: In the presence of water, it can hydrolyze, leading to the formation of cetyl alcohol and ethylene glycol.
  • Complexation: It can form complexes with various ions and molecules, enhancing its functionality in formulations .

Cetomacrogol 1000 exhibits several biological activities:

  • Absorption Enhancement: Studies have shown that it enhances the intestinal absorption of drugs such as gentamicin and insulin, suggesting potential applications in drug delivery systems.
  • Hemolytic Activity: Research indicates that it may cause hemolysis (the rupture of red blood cells), attributed to hydroxyl radicals generated during its interaction with cell membranes.
  • Membrane Permeability: It has been studied for its permeability properties through biological membranes, which is significant for its application in transdermal drug delivery.

The synthesis of Cetomacrogol 1000 typically involves the ethoxylation of cetyl alcohol. A common method includes:

  • Dissolving polyethylene glycol in a dry organic solvent under nitrogen protection.
  • Adding metallic sodium while stirring and heating to initiate a reflux reaction.
  • Gradually adding bromohexadecane to complete the reaction.
  • The product is then purified through filtration and drying processes .

This method is advantageous due to its safety and simplicity, avoiding high-pressure apparatus and hazardous conditions associated with ethylene oxide usage .

Cetomacrogol 1000 finds diverse applications across various fields:

  • Pharmaceuticals: Used as an emulsifier in creams and ointments, enhancing drug delivery.
  • Cosmetics: Acts as a solubilizer and stabilizer in lotions and hair care products.
  • Food Industry: Serves as an emulsifying agent in food formulations.
  • Research: Utilized in laboratory settings for protein extraction and cell permeabilization .

Interaction studies involving Cetomacrogol 1000 have focused on:

  • Drug Formulation: Investigating its role in enhancing drug solubility and bioavailability.
  • Cell Membrane Interaction: Analyzing how it interacts with cellular membranes, influencing permeability and potential toxicity.
  • Complex Formation: Studying its ability to form complexes with various active ingredients to improve stability and efficacy .

Cetomacrogol 1000 shares similarities with several other compounds, particularly other nonionic surfactants. Here are some comparable compounds:

Compound NameStructure/FunctionalityUnique Features
Polysorbate 20Nonionic surfactant used in food and cosmeticsDerived from sorbitan fatty acid esters
Cetearyl AlcoholFatty alcohol used as an emulsifierComposed of cetyl and stearyl alcohols
Glyceryl StearateEmulsifier derived from glycerinProvides emollient properties along with emulsification
Polyethylene GlycolWater-soluble polymer used for various applicationsVaries widely in molecular weight affecting solubility

Uniqueness of Cetomacrogol 1000

Cetomacrogol 1000 is unique due to its specific molecular structure that allows it to effectively stabilize oil-in-water emulsions while enhancing the absorption of hydrophobic drugs. Its hemolytic activity distinguishes it from other surfactants, which may not exhibit similar effects on red blood cells. Additionally, its synthesis process is relatively safe compared to others that involve hazardous reagents or conditions .

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 782 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 167 of 782 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 615 of 782 companies with hazard statement code(s):;
H302 (11.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.99%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Pictograms

Irritant

Irritant

Other CAS

9004-95-9

Wikipedia

Polyethylene glycol (20) hexadecyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types